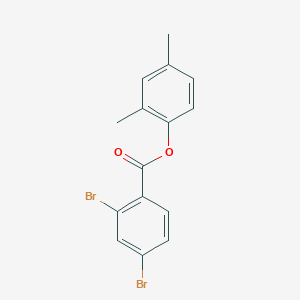

2,4-Dimethylphenyl 2,4-dibromobenzoate

Descripción

2,4-Dimethylphenyl 2,4-dibromobenzoate is a brominated aromatic ester comprising a benzoate backbone substituted with bromine atoms at the 2- and 4-positions, esterified to a 2,4-dimethylphenyl group. For instance, 2,4-dimethylphenyl hydrazine HCl (a precursor in hydrazone synthesis) has been utilized to generate derivatives with aromatic carbonyl compounds, highlighting the reactivity of the 2,4-dimethylphenyl moiety in forming stable organic frameworks .

However, its exact properties and applications require extrapolation from structurally similar compounds.

Propiedades

Fórmula molecular |

C15H12Br2O2 |

|---|---|

Peso molecular |

384.06 g/mol |

Nombre IUPAC |

(2,4-dimethylphenyl) 2,4-dibromobenzoate |

InChI |

InChI=1S/C15H12Br2O2/c1-9-3-6-14(10(2)7-9)19-15(18)12-5-4-11(16)8-13(12)17/h3-8H,1-2H3 |

Clave InChI |

IIHPNMMJMVYGCF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |

SMILES canónico |

CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Br)Br)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2,4-dimethylphenyl 2,4-dibromobenzoate with key analogs reported in patents and synthesis studies.

Key Observations:

Functional Group Influence :

- The brominated benzoate in the target compound contrasts with triazine-based UV absorbers (e.g., 4,6-bis(2,4-dimethylphenyl)-s-triazines), which rely on conjugated π-systems for UV absorption . Bromine’s electron-withdrawing nature may reduce photostability compared to triazines but enhance flame-retardant properties.

- Hydrazones derived from 2,4-dimethylphenyl hydrazine HCl exhibit tunable chemosensing properties due to their Schiff base-like reactivity, whereas the ester group in the target compound may limit such dynamic behavior .

Molecular Weight and Applications :

- Lower molecular weight (~374 g/mol) suggests the target compound could act as a small-molecule additive (e.g., plasticizer intermediate), unlike high-MW polymeric triazines used in coatings .

Synthetic Complexity: The target compound’s synthesis likely involves esterification of 2,4-dibromobenzoic acid with 2,4-dimethylphenol, a route less complex than multi-step triazine or hydrazone syntheses .

Research Findings and Limitations

- Thermal Stability : Analogous brominated esters (e.g., pentabromobenzyl acrylates) decompose above 300°C, suggesting similar thermal resilience for the target compound.

- Gaps in Data : Direct studies on solubility, toxicity, or spectroscopic profiles (e.g., NMR, IR) are absent, necessitating experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.